molecular formula C6H9N3O2S B6220168 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide CAS No. 1995072-47-3

5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide

Cat. No.: B6220168
CAS No.: 1995072-47-3
M. Wt: 187.2
InChI Key:
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Description

5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide is a chemical compound that belongs to the class of pyrroloimidazoles This compound is characterized by its unique structure, which includes a fused pyrrole and imidazole ring system with a sulfonamide group attached

Chemical Reactions Analysis

Types of Reactions: 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfonamide group and the fused ring system.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various electrophilic reagents for substitution reactions. The reaction conditions typically involve mild to moderate temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) and acetonitrile .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions can produce amine derivatives. Substitution reactions often result in the formation of various functionalized derivatives of the parent compound .

Scientific Research Applications

5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor and as a ligand for various biological targets. In medicine, this compound is being investigated for its potential therapeutic applications, including its use as an antimicrobial and anticancer agent .

Mechanism of Action

The mechanism of action of 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide involves the reaction of an imidazole derivative with a sulfonyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "2-amino-1H-imidazole", "sulfonyl chloride", "base (such as triethylamine or pyridine)", "solvent (such as dichloromethane or acetonitrile)" ], "Reaction": [ "Dissolve 2-amino-1H-imidazole in a solvent such as dichloromethane or acetonitrile.", "Add a base such as triethylamine or pyridine to the solution.", "Slowly add sulfonyl chloride to the solution while stirring.", "Allow the reaction to proceed at room temperature for several hours.", "Quench the reaction by adding water to the solution.", "Extract the product with a suitable organic solvent such as ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography or recrystallization." ] }

CAS No.

1995072-47-3

Molecular Formula

C6H9N3O2S

Molecular Weight

187.2

Purity

95

Origin of Product

United States

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